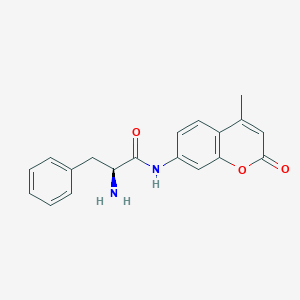

H-Phe-AMC

Description

Properties

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13/h2-9,11,16H,10,20H2,1H3,(H,21,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWTXWNBQNGDDS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Selection and Reaction Conditions

The solution-phase method involves coupling 7-amino-4-methylcoumarin (AMC) with Fmoc-protected phenylalanine (Fmoc-Phe-OH) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the activating agent. Key steps include:

-

Activation of Fmoc-Phe-OH : Dissolving Fmoc-Phe-OH (440 mg, 1.13 mmol) and HATU (215 mg, 1.13 mmol) in dimethylformamide (DMF, 5 mL) with N,N-diisopropylethylamine (DIEA, 50 µL).

-

Coupling with AMC : Adding 7-amino-4-methylcoumarin (200 mg, 1.14 mmol) to the activated mixture and stirring overnight at room temperature.

-

Deprotection : Treating the crude product with 40% piperidine/DMF to remove the Fmoc group, followed by ethyl acetate extraction and brine washes.

Critical Parameters :

Purification and Yield Optimization

Crude this compound is purified via reverse-phase HPLC using a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Typical conditions:

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Functionalization and Coupling

SPPS leverages Rink Amide AM resin for controlled stepwise assembly:

-

Resin Preparation :

-

Coupling Fmoc-Phe-OH :

On-Resin Pyruvylation for Modified Derivatives

Pyruvylation introduces ketone groups to enhance protease specificity:

-

Pyruvyl Chloride Treatment :

-

Cleavage and Isolation :

Comparative Analysis of Synthetic Methods

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Yield | 70–80% (crude) | 60–70% (final) |

| Purity | >95% after HPLC | >90% after cleavage |

| Scalability | Suitable for milligram | Adaptable to gram-scale |

| Complexity | Moderate (manual steps) | High (automation-friendly) |

| Typical Use Case | Small-scale research | High-throughput screens |

Key Insights :

-

Solution-phase synthesis offers higher crude yields but requires extensive purification.

-

SPPS enables parallel synthesis of derivatives (e.g., Pyr-Phe-AMC) but demands specialized equipment.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Primary Hydrolysis Reaction

H-Phe-AMC undergoes enzymatic cleavage at the peptide bond between phenylalanine (Phe) and AMC, releasing the fluorescent AMC moiety. This reaction is catalyzed by proteases such as serine proteases (e.g., chymotrypsin) and cysteine proteases (e.g., cathepsins), enabling real-time quantification of enzyme activity via fluorescence spectroscopy .

Reaction Equation :

Key Proteases and Kinetic Parameters

| Enzyme | Source | |||

|---|---|---|---|---|

| Aminopeptidase B | 32.1 | 0.45 | 14.0 | |

| Dipeptidyl Peptidase I | 29.8 | 0.38 | 12.8 | |

| α-Chymotrypsin | 18.4 | 1.2 | 65.2 |

- Substrate Specificity :

Reaction Mechanism

The hydrolysis follows a two-step nucleophilic mechanism :

- Acylation : Nucleophilic attack by the protease’s active-site serine or cysteine residue on the carbonyl carbon of the Phe-AMC bond, forming a tetrahedral intermediate.

- Deacylation : Water-mediated cleavage of the acyl-enzyme intermediate, releasing AMC .

Key Observations :

- Curvature analysis of the reaction path reveals distinct phases:

- Energy barriers (~31 kcal/mol) are influenced by donor/acceptor capacities of adjacent atoms (e.g., sulfur vs. oxygen) .

Inhibitors of this compound Hydrolysis

- Cofactor Effects :

Key Use Cases

- Protease Activity Profiling :

- Enzyme Kinetics :

- Diagnostic Assays :

Comparative Analysis with Analogues

| Substrate | Protease Target | Unique Feature | |

|---|---|---|---|

| This compound | Broad-spectrum | 12.8–65.2 | Standard for chymotrypsin-like proteases |

| Suc-AAPF-AMC | α-Chymotrypsin | 89.7 | Enhanced specificity for α-chymotrypsin |

| Z-Phe-Arg-AMC | Cysteine Cathepsins | 42.5 | Optimized for lysosomal proteases |

Synthetic and Stability Considerations

Scientific Research Applications

Biochemical Applications

H-Phe-AMC is primarily used as a substrate in enzyme assays due to its ability to fluoresce upon hydrolysis. This property allows researchers to measure enzyme activity with high sensitivity.

Key Biochemical Applications:

- Enzyme Activity Assays: this compound is employed to study the activity of various proteases, including chymotrypsin and cathepsin G. The hydrolysis of this compound releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured to determine enzyme activity .

- Peptide Synthesis: As a building block in peptide synthesis, this compound is essential for developing peptides that serve as therapeutic agents .

Drug Discovery

This compound plays a critical role in drug discovery, particularly in identifying potential inhibitors of target enzymes.

Applications in Drug Discovery:

- High-Throughput Screening: Researchers utilize this compound in high-throughput screening assays to identify compounds that inhibit specific proteases involved in disease processes .

- Therapeutic Target Identification: By measuring the enzymatic activity of proteases using this compound, scientists can discover new therapeutic targets for drug development .

Biotechnology Applications

In biotechnology, this compound is used in various applications that leverage its fluorescent properties.

Biotechnological Uses:

- Fluorescent Probes: The compound is used to create fluorescent probes for studying protein interactions and cellular processes, providing insights into disease mechanisms .

- Diagnostic Kits: this compound is incorporated into diagnostic kits for detecting specific protease activities relevant to various diseases .

Table 1: Summary of Applications of this compound

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Biochemistry | Enzyme activity assays | High sensitivity and specificity |

| Drug Discovery | High-throughput screening | Identification of enzyme inhibitors |

| Biotechnology | Fluorescent probes | Insights into protein interactions |

| Diagnostic kits | Detection of protease activities |

Case Study 1: Enzyme Activity Measurement

A study utilized this compound to measure the activity of chymotrypsin. The researchers observed a linear relationship between enzyme concentration and fluorescence intensity, confirming the compound's effectiveness as a substrate for quantifying protease activity.

Case Study 2: Drug Discovery

In another research project focused on identifying inhibitors for a specific protease involved in cancer progression, this compound was employed in high-throughput screening assays. The results led to the discovery of several promising compounds that effectively inhibited the target enzyme.

Mechanism of Action

H-Phe-AMC exerts its effects through enzymatic cleavage by proteases. The proteases recognize and bind to the phenylalanine residue, cleaving the amide bond and releasing 7-amino-4-methylcoumarin. This release generates a fluorescent signal, which can be measured to determine enzyme activity .

Comparison with Similar Compounds

Key Observations:

Peptide Length and Complexity :

- This compound is a dipeptide derivative, whereas Ala-Ala-Phe-AMC (tripeptide) and Z-Phe-Arg-AMC (tripeptide with protecting groups) exhibit increased molecular weight and complexity. Longer peptides generally show higher specificity for proteases with extended active sites .

- The addition of protective groups (e.g., Z-group in Z-Phe-Arg-AMC) enhances stability but may reduce solubility .

Hydrophobicity and Solubility :

- This compound’s LogP (3.38) reflects moderate hydrophobicity, suitable for membrane-permeable assays. In contrast, Z-Phe-Arg-AMC (LogP ~1.75) is more hydrophilic due to the charged HCl salt and arginine residue .

Fluorogenic Efficiency :

- All compounds release AMC upon cleavage, but the peptide sequence dictates cleavage kinetics. For example, H-Gly-Phe-AMC is tailored for studies requiring slower hydrolysis rates compared to this compound .

Functional and Application-Based Differences

Enzyme Specificity

- This compound: Primarily cleaved by aminopeptidases (e.g., porcine intestinal aminopeptidase N) and dipeptidyl peptidases .

- Ala-Ala-Phe-AMC : Substrate for tripeptidyl peptidases I/II, which process longer peptides in lysosomal degradation pathways .

- Z-Phe-Arg-AMC : Used in kallikrein and cathepsin B assays due to its arginine residue, which targets trypsin-like proteases .

Commercial and Research Use

- This compound is commercially available (e.g., Bachem) and frequently cited in microbial protease studies, such as Mycoplasma hyopneumoniae research .

- H-Gly-Phe-AMC is less common but cited in niche applications, including studies on peptide transport systems .

- Z-Phe-Arg-AMC dominates in clinical diagnostics, particularly for cancer-related protease profiling .

Limitations and Advantages

Biological Activity

Introduction

H-Phe-AMC (H-Phenylalanine-7-amido-4-methylcoumarin) is a synthetic compound widely used in biochemical research, particularly as a substrate for proteases. Its structure allows it to be hydrolyzed by various enzymes, leading to the release of a fluorescent product, 7-amido-4-methylcoumarin (AMC). This property makes this compound an invaluable tool in studying protease activity and inhibition.

This compound is characterized by the following properties:

- Molecular Formula : C₁₃H₁₃N₃O₃

- Molecular Weight : 253.26 g/mol

- CAS Number : 98516-72-4

These properties contribute to its utility in biochemical assays, particularly in assessing protease activity.

This compound acts as a substrate for various cysteine proteases, including cathepsins. Upon cleavage by these enzymes, AMC is released, which can be quantified using fluorescence spectroscopy. The efficiency of this reaction can be influenced by the specific protease and the conditions under which the reaction occurs.

Table 1: Kinetic Parameters of this compound

| Protease | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |

|---|---|---|---|

| Cathepsin L | 0.34 | 2.0 | 5.88 |

| Cathepsin B | 0.50 | 1.5 | 3.00 |

| Cruzain | 0.12 | 8.0 | 66.67 |

These values indicate that this compound is a competent substrate for these proteases, particularly cruzain, which shows a high turnover rate.

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory activity against various cysteine proteases. For instance, studies show that dipeptide aldehydes derived from this compound can selectively inhibit cathepsins B and L at low nanomolar concentrations .

Case Study: Protease Inhibition

In a study examining the effects of this compound on human breast cancer cells (MDA-MB-231), exposure to a related compound resulted in over a 20% decrease in Z-Phe-Arg-AMC hydrolyzing activity within both intracellular and extracellular environments . This suggests that compounds derived from this compound can modulate protease activity in cancer cells, potentially impacting tumor progression.

In Vivo Studies

While in vitro studies provide significant insights, in vivo evaluations are crucial for understanding the biological relevance of this compound. Preliminary studies indicate that compounds based on this compound can penetrate cellular membranes and exert effects on intracellular proteases, supporting their potential therapeutic applications .

Applications in Research

This compound is primarily utilized in:

- Protease Activity Assays : Its fluorescent properties make it ideal for real-time monitoring of enzyme kinetics.

- Drug Development : Understanding how various inhibitors interact with cysteine proteases can lead to the development of new therapeutic agents.

- Biochemical Pathway Analysis : By studying how this compound is processed by different proteases, researchers can gain insights into metabolic pathways involving protein degradation.

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Protease Activity Assays | Used to quantify enzyme activity through fluorescence. |

| Drug Development | Helps identify potential inhibitors for therapeutic use. |

| Biochemical Pathway Analysis | Aids in understanding protein degradation pathways. |

Q & A

Q. What is the chemical structure and role of H-Phe-AMC in protease activity assays?

this compound (L-Phenylalanine-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure protease activity. The AMC fluorophore is linked to phenylalanine via an amide bond. Protease cleavage releases free AMC, emitting fluorescence at 460 nm (excitation: 380 nm). This enables real-time kinetic monitoring of enzymatic activity . Methodological Note: Validate substrate purity via HPLC and confirm fluorescence emission using standardized buffer conditions (e.g., pH 7.4, 37°C).

Q. How is this compound synthesized, and what purity standards are critical for reproducibility?

Synthesis involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Key steps:

Q. What are the optimal storage conditions for this compound to prevent degradation?

Store lyophilized powder at -20°C in anhydrous, light-protected vials. Reconstitute in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Degradation manifests as reduced fluorescence intensity; verify via absorbance at 342 nm (ε = 12,500 M⁻¹cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize assay conditions for this compound in high-throughput screening (HTS)?

Experimental Design Considerations:

- Substrate Concentration : Perform Michaelis-Menten kinetics (e.g., 0.1–10× Km) to avoid substrate inhibition.

- Fluorescence Quenching : Test compatibility with detergents (e.g., Triton X-100) or DTT using a plate reader with temperature control.

- Z’-Factor : Validate assay robustness (Z’ > 0.5) by comparing positive/negative controls .

Q. How should researchers resolve contradictions in kinetic data between this compound and alternative substrates (e.g., Ala-Ala-Phe-AMC)?

Data Analysis Framework:

- Compare kcat/Km values across substrates to identify enzyme specificity.

- Use ANOVA to assess statistical significance (p < 0.05).

- Evaluate fluorophore interference (e.g., inner-filter effects) via absorbance scans . Example: AAF-AMC (kcat/Km = 1.2 × 10⁴ M⁻¹s⁻¹) may exhibit higher specificity for tripeptidyl peptidase II than this compound due to extended peptide chain interactions .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Implement QC protocols: NMR for structural confirmation, LC-MS for purity.

- Standardize reaction times and resin loading (e.g., 0.6 mmol/g).

- Cross-validate with commercial reference standards (if available) .

Data Management and Reproducibility

Q. How should researchers document this compound experimental data to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?

- Metadata : Include synthesis batch ID, storage conditions, and instrument calibration dates.

- Raw Data : Archive fluorescence kinetics (time vs. RFU) in open formats (e.g., .csv).

- Code : Share analysis scripts (e.g., Python/R for curve fitting) via repositories like Zenodo .

Q. What are common pitfalls in interpreting this compound fluorescence data, and how can they be addressed?

- Inner-Filter Effect : Correct using the formula: F_corrected = F_observed × 10^{(A_ex + A_em)/2} where A_ex and A_em are absorbances at excitation/emission wavelengths.

- Enzyme Inhibition : Pre-incubate enzymes with inhibitors (e.g., PMSF for serine proteases) to confirm specificity .

Integration with Emerging Techniques

Q. How can this compound be used in tandem with CRISPR-Cas9-engineered protease knockouts for functional validation?

Q. What computational tools support molecular docking studies of this compound with target proteases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.